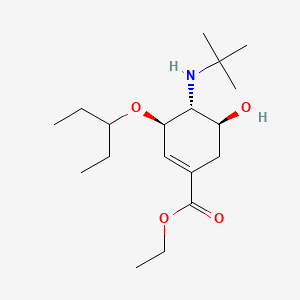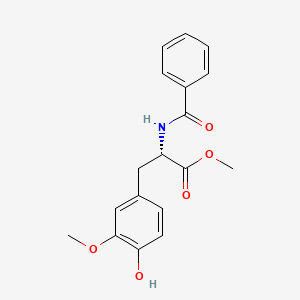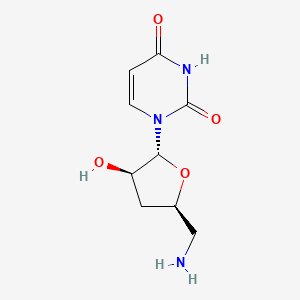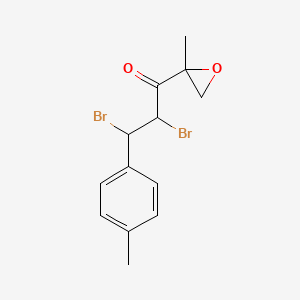
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one typically involves the bromination of a precursor molecule. One common method is the bromination of 1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination process.
化学反応の分析
Types of Reactions
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups such as alcohols or alkanes.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxirane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on its structure and the target molecule.
類似化合物との比較
Similar Compounds
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-methoxyphenyl)propan-1-one: Similar structure but with a p-methoxyphenyl group.
Uniqueness
2,3-Dibromo-1-(2-methyloxiran-2-yl)-3-(p-tolyl)propan-1-one is unique due to the presence of both the dibromo and oxirane functional groups, which confer distinct reactivity and potential applications. The p-tolyl group also influences its chemical properties and interactions.
特性
分子式 |
C13H14Br2O2 |
|---|---|
分子量 |
362.06 g/mol |
IUPAC名 |
2,3-dibromo-1-(2-methyloxiran-2-yl)-3-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C13H14Br2O2/c1-8-3-5-9(6-4-8)10(14)11(15)12(16)13(2)7-17-13/h3-6,10-11H,7H2,1-2H3 |
InChIキー |
PQHOXCGXAACSQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C(C(=O)C2(CO2)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
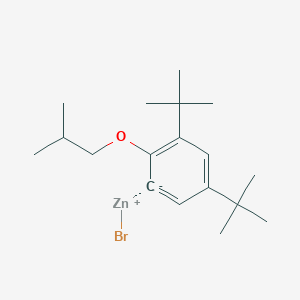
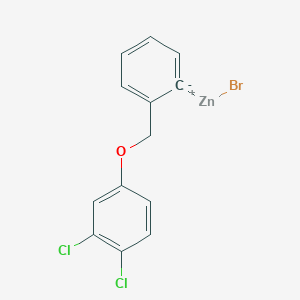
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
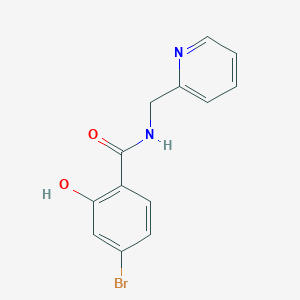

![8-(4-Diethylamino-benzylidene)-6,10-dioxa-spiro[4.5]decane-7,9-dione](/img/structure/B14889616.png)
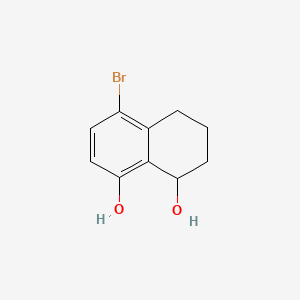
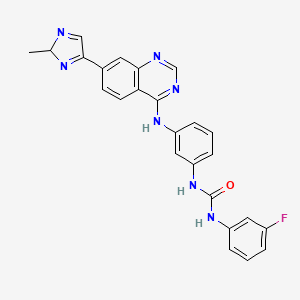
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
